molecular formula C21H24N2 B024944 Hapalindole C CAS No. 101968-71-2

Hapalindole C

Cat. No. B024944
M. Wt: 304.4 g/mol
InChI Key: KGWATBYKCMCFLC-QAJUQPOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hapalindole C is a natural product that belongs to the indole alkaloid family. It was first isolated from the marine cyanobacterium Hapalosiphon sp. in 1992. Hapalindole C has attracted the attention of scientists due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The mechanism of action of Hapalindole C is not fully understood. However, it is believed that Hapalindole C inhibits the activity of enzymes that are involved in cancer cell growth and viral replication. Furthermore, Hapalindole C has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Hapalindole C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Additionally, Hapalindole C has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Moreover, Hapalindole C has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Hapalindole C has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Hapalindole C has shown promising results in inhibiting the growth of cancer cells and has exhibited antiviral and antibacterial activities. However, the limitations of Hapalindole C include its complex structure, which makes its synthesis challenging. Moreover, Hapalindole C is not readily available in large quantities, which limits its use in experiments.

Future Directions

There are several future directions for the research on Hapalindole C. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Additionally, more studies are needed to determine the optimal dosage and administration of Hapalindole C for its potential use as an anticancer, antiviral, and antibacterial agent. Moreover, the development of more efficient synthesis methods for Hapalindole C would enable further research on its biological activities. Lastly, the investigation of the potential side effects and toxicity of Hapalindole C is also necessary to ensure its safety for clinical use.

Synthesis Methods

The synthesis of Hapalindole C is a challenging task due to its complex structure. Several approaches have been developed for the synthesis of Hapalindole C, including total synthesis and semi-synthesis. The total synthesis of Hapalindole C involves the construction of the entire molecule from simple starting materials. On the other hand, semi-synthesis involves the modification of a natural product or a simpler precursor to obtain the desired compound. Both approaches have been successful in producing Hapalindole C in sufficient quantities for further research.

Scientific Research Applications

Hapalindole C has been extensively studied for its potential biological activities. It has shown promising results in inhibiting the growth of cancer cells, such as breast, colon, and lung cancer. Additionally, Hapalindole C has exhibited antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

101968-71-2

Product Name

Hapalindole C

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

3-[(1S,2R,3R,6S)-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole

InChI

InChI=1S/C21H24N2/c1-6-21(4)12-11-15(14(2)3)19(20(21)22-5)17-13-23-18-10-8-7-9-16(17)18/h6-10,13,15,19-20,23H,1-2,11-12H2,3-4H3/t15-,19+,20-,21+/m1/s1

InChI Key

KGWATBYKCMCFLC-QAJUQPOASA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C

SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C

Canonical SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C

Origin of Product

United States

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